molecular formula C13H14ClN B8631321 3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole

3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole

Cat. No.: B8631321
M. Wt: 219.71 g/mol
InChI Key: GDPFKHACSCWJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole: is a chemical compound belonging to the tetrahydrocarbazole family. Tetrahydrocarbazoles are known for their structural subunit, which is present in many naturally occurring alkaloids and biologically active molecules. This compound is characterized by the presence of a chloromethyl group attached to the tetrahydrocarbazole core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole typically involves the chloromethylation of 1,2,3,4-tetrahydrocarbazole. One common method is the reaction of 1,2,3,4-tetrahydrocarbazole with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl intermediate .

Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

3-(chloromethyl)-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C13H14ClN/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-4,9,15H,5-8H2

InChI Key

GDPFKHACSCWJMM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1CCl)C3=CC=CC=C3N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2.19 g of 3-chloromethyl-1,2,3,4-tetrahydrocarbazole (or 2.63 g of 3-bromomethyl-1,2,3,4-tetrahydrocarbazole) (obtainable by reduction of 1,2,3,4-tetrahydrocarbazole-3-carboxylic acid with LiAlH4 to give 3-hydroxymethyl-1,2,3,4-tetrahydrocarbazole, followed by reaction with SOCl2 or PBr3) and 1.6 g of 4-phenyl-1,2,3,6-tetrahydropyridine in 10 ml of acetonitrile is stirred at 20° for 12 hours, worked up as usual and 3-(4-phenyl-1,2,3,6-tetrahydro-1-pyridylmethyl)1,2,3,4-tetrahydrocarbazole ("P") is obtained. M.p. 163°-65°.
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